molecular formula C17H16N4O4S B13375319 5-[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

5-[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B13375319
M. Wt: 372.4 g/mol
InChI Key: ZVCSWQMKAHYWCG-UHFFFAOYSA-N
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Description

5-[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex organic compound featuring a pyrazole ring, a thiazine ring, and various functional groups

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

5-[N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1,3-thiazine-2,4-dione

InChI

InChI=1S/C17H16N4O4S/c1-9(12-14(22)19-17(25)26-16(12)24)18-13-10(2)20(3)21(15(13)23)11-7-5-4-6-8-11/h4-8,24H,1-3H3,(H,19,22,25)

InChI Key

ZVCSWQMKAHYWCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(C)C3=C(SC(=O)NC3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione typically involves the condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde with thiourea under acidic conditions. The reaction is carried out in ethanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds with active site residues, while the thiazine ring may interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
  • N0-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide

Uniqueness

5-[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is unique due to its combination of a pyrazole and thiazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

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